2-(4-Methoxy-3,5-dimethylphenyl)pyridine
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Overview
Description
2-(4-Methoxy-3,5-dimethylphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 4-methoxy-3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxy-3,5-dimethylphenyl with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine
- 2-(3,5-Dimethylphenyl)pyridine
- 2-(4-Methoxy-3-methylphenyl)pyridine
Uniqueness
2-(4-Methoxy-3,5-dimethylphenyl)pyridine is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This combination of substituents can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-8-12(9-11(2)14(10)16-3)13-6-4-5-7-15-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFTPGQMQPNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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